molecular formula C21H14ClFN4O B11678413 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11678413
M. Wt: 392.8 g/mol
InChI Key: GVBRIEIRQFSEAB-WYMPLXKRSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, naphthyl, and pyrazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or sodium acetate to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide stands out due to its combination of chloro, fluoro, naphthyl, and pyrazole groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H14ClFN4O

Molecular Weight

392.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H14ClFN4O/c22-17-6-3-7-18(23)16(17)12-24-27-21(28)20-11-19(25-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,25,26)(H,27,28)/b24-12+

InChI Key

GVBRIEIRQFSEAB-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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